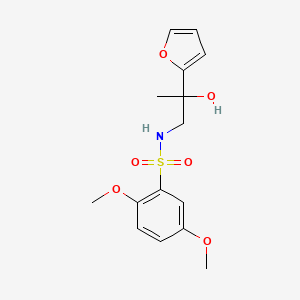

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(2-(Furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 2-(furan-2-yl)-2-hydroxypropyl chain. The compound’s design may aim to balance lipophilicity (via methoxy and furan groups) and hydrophilicity (via the hydroxyl group), which could influence bioavailability or binding affinity in biological systems .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6S/c1-15(17,14-5-4-8-22-14)10-16-23(18,19)13-9-11(20-2)6-7-12(13)21-3/h4-9,16-17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAWEMHQCIRQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a sulfonamide moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing furan and sulfonamide groups. For instance, derivatives of furan have shown significant inhibitory effects against various bacterial strains. In a study involving 3-aryl-3-(furan-2-yl)propanoic acid derivatives, compounds exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against Candida albicans and 128 µg/mL against Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory effects. The mechanism often involves inhibition of the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study demonstrated that related compounds could reduce inflammation markers in vitro, indicating potential for anti-inflammatory applications . The specific activity of this compound in this regard remains to be thoroughly investigated.

Antiviral Activity

Furan derivatives have been explored for antiviral applications, particularly against emerging viruses. Research on similar compounds has identified them as potential inhibitors of viral proteases, which are critical for viral replication. For example, a derivative with a structure closely related to furan was shown to inhibit the SARS-CoV-2 main protease with an IC50 value of 1.55 µM . This indicates that this compound could also be evaluated for antiviral properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : Similar compounds have been shown to act on specific receptors (e.g., urotensin-II receptor antagonists), suggesting that this compound may modulate receptor activity .

- Reactive Oxygen Species (ROS) Scavenging : Compounds with furan rings can exhibit antioxidant properties by scavenging ROS, thereby reducing oxidative stress .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study found that various furan derivatives inhibited bacterial growth effectively at concentrations ranging from 64 µg/mL to 128 µg/mL against clinically relevant strains .

- Inflammation Models : In vivo models demonstrated that related sulfonamide compounds significantly reduced edema in animal models of inflammation .

- Viral Inhibition : Research highlighted the effectiveness of furan-based inhibitors against viral proteases, paving the way for further exploration into their use against viruses like SARS-CoV-2 .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety undergoes characteristic reactions under acidic or basic conditions:

-

Hydrolysis : Acidic hydrolysis cleaves the sulfonamide bond, yielding 2,5-dimethoxybenzenesulfonic acid and the corresponding amine (2-(furan-2-yl)-2-hydroxypropylamine) (Fig. 1A). Basic conditions may favor sulfonate salt formation .

-

Alkylation/Acylation : The sulfonamide nitrogen can react with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives.

Table 1: Sulfonamide Reactions

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6 hr | 2,5-Dimethoxybenzenesulfonic acid + Amine | 78–85 | |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hr | N-Methylsulfonamide | 65 |

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic substitutions and oxidative transformations:

-

Electrophilic Substitution : Halogenation (e.g., bromination with NBS) occurs preferentially at the C5 position due to electronic and steric effects .

-

Oxidation : Under mild oxidative conditions (e.g., NBS/acetone), furan oxidizes to cis-2-butene-1,4-dial (BDA), enabling subsequent multicomponent reactions with amines or thiols (Fig. 1B) .

-

Diels-Alder Reactions : The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Table 2: Furan Reactions

Hydroxypropyl Group Reactivity

The secondary alcohol in the hydroxypropyl chain is susceptible to:

-

Esterification : Reaction with acetyl chloride forms the corresponding acetate ester (Fig. 1C) .

-

Oxidation : Catalytic oxidation (e.g., CrO₃/H₂SO₄) converts the alcohol to a ketone.

-

Nucleophilic Substitution : Tosylation followed by displacement with nucleophiles (e.g., NaN₃) yields azide derivatives .

Table 3: Hydroxypropyl Reactions

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, RT, 4 hr | Acetylated derivative | 83 | |

| Oxidation | CrO₃, H₂SO₄, 0°C, 30 min | Ketone derivative | 68 |

Multicomponent Reactions

The compound’s bifunctional nature allows participation in one-pot reactions:

-

Furan-Thiol-Amine Coupling : Oxidative furan ring opening (to BDA) followed by sequential addition of thiols and amines generates substituted pyrroles (Fig. 1D) .

-

Wittig-Type Cyclizations : Phosphine-mediated cyclizations yield fused furan derivatives .

Stability and Degradation

-

Acidic Degradation : Prolonged exposure to HCl (pH < 3) cleaves the sulfonamide bond and degrades the furan ring to levulinic acid .

-

Thermal Stability : Decomposition occurs above 200°C, forming sulfonic acid byproducts.

Key Research Findings

-

The sulfonamide group is resistant to nucleophilic substitution unless activated by electron-withdrawing groups .

-

Furan oxidation products (e.g., BDA) enable modular synthesis of heterocycles, validated in bioinspired labeling applications .

-

Hydroxypropyl ester derivatives exhibit enhanced solubility in polar aprotic solvents (DMF, DMSO) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Furan Moieties

Compounds bearing sulfonamide and furan groups are prevalent in pharmaceuticals. For example:

- Ranitidine-related compound B (N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) shares a furan-thioether backbone but differs in its nitroethenediamine and dimethylamino substituents . Unlike the target compound, ranitidine analogs prioritize H2 receptor antagonism, highlighting how sulfonamide-furan hybrids can be tailored for specific biological targets.

- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (from USP 31) incorporates a dimethylamino-methylfuran group but lacks the hydroxypropyl and dimethoxybenzene motifs. This structural divergence may reduce its solubility compared to the target compound .

Table 1: Key Structural Differences

| Compound | Furan Substituent | Sulfonamide Substituent | Functional Groups |

|---|---|---|---|

| Target Compound | 2-Hydroxypropyl | 2,5-Dimethoxybenzene | Hydroxyl, Methoxy |

| Ranitidine-related compound B | Dimethylaminomethyl-thio | Nitroethenediamine | Thioether, Nitro |

| USP 31 Compound | Dimethylaminomethyl | Nitroacetamide | Amine, Nitro |

Biomass-Derived Furan Analogs

Furan derivatives like 2,5-dimethylfuran (DMF) and 2,5-furandicarboxylic acid (FDCA) are industrially relevant. While DMF is a biofuel candidate, FDCA serves as a polyester precursor. The target compound’s furan-2-yl group aligns with these analogs, but its sulfonamide and hydroxypropyl groups introduce distinct reactivity. For instance, FDCA’s carboxylic acids enable polymerization, whereas the target’s sulfonamide may favor hydrogen bonding in catalytic or therapeutic contexts .

Pharmacological and Physicochemical Properties

- Solubility: The hydroxypropyl group in the target compound likely enhances aqueous solubility compared to non-polar analogs like DMF. This property is critical for drug absorption .

- Bioactivity: Sulfonamide-furan hybrids often exhibit antimicrobial or anti-inflammatory activity.

- Synthetic Complexity : The target compound’s multiple functional groups may complicate synthesis compared to simpler furans like DMF, which is produced via catalytic hydrogenation of biomass-derived furfural .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.